BenchChemオンラインストアへようこそ!

Fenalamide

Smooth Muscle Pharmacology Antispasmodic IC50

Fenalamide (CAS 4551-59-1), also known as Spasmamide or Sch 5706, is a synthetic acetamide derivative historically classified as a smooth muscle relaxant and antispasmodic. It is chemically defined as ethyl α-[[[2-(diethylamino)ethyl]amino]carbonyl]-α-ethylbenzeneacetate (C₁₉H₃₀N₂O₃; MW 334.45).

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
CAS No. 4551-59-1
Cat. No. B1196927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenalamide
CAS4551-59-1
Synonymsfenalamide
fenalamide monohydrobromide
Sch 5706
Molecular FormulaC19H30N2O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC
InChIInChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22)
InChIKeyRMQKPRRJSKFBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenalamide (CAS 4551-59-1): Baseline Pharmacological and Physicochemical Profile for Procurement Evaluation


Fenalamide (CAS 4551-59-1), also known as Spasmamide or Sch 5706, is a synthetic acetamide derivative historically classified as a smooth muscle relaxant and antispasmodic [1]. It is chemically defined as ethyl α-[[[2-(diethylamino)ethyl]amino]carbonyl]-α-ethylbenzeneacetate (C₁₉H₃₀N₂O₃; MW 334.45) [2]. The compound exhibits additional biochemical activities, including lipoxygenase inhibition and interference with arachidonic acid metabolism, with reported ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3]. Physicochemical characterization confirms a boiling point of 182–188°C at 3 mmHg, solubility in organic solvents (acetone, methanol, ethanol, ethyl acetate, benzene, chloroform, ether), and practical insolubility in water and alkaline media [2]. No clinical trials or regulatory approvals (FDA, EMA) are currently recorded [4], positioning Fenalamide as a research-use compound for mechanistic and comparative pharmacological investigations.

Fenalamide (4551-59-1): Why In-Class Substitution Risks Experimental Variability


Generic substitution among smooth muscle relaxants or lipoxygenase inhibitors is scientifically unjustified without direct comparative data. Fenalamide possesses a distinct molecular architecture—an α-ethyl-α-phenylmalonamate ester core with a diethylaminoethyl side chain—that differentiates it from common antispasmodics such as papaverine (benzylisoquinoline alkaloid) or drotaverine (synthetic isoquinoline derivative) [1]. This structural divergence is reflected in its reported multi-target profile, which includes moderate inhibition of formyltetrahydrofolate synthetase and carboxylesterase in addition to smooth muscle relaxation [2]. The compound's unique physicochemical properties, particularly its marked lipophilicity and insolubility in aqueous alkaline environments, further preclude simple interchangeability in formulation or in vitro assay design [3]. Absent head-to-head comparative studies, any assumption of functional equivalence between Fenalamide and its nominal class members constitutes an unvalidated extrapolation that may introduce uncontrolled variability in experimental outcomes.

Fenalamide (4551-59-1): Verifiable Quantitative Differentiation Against Comparators


Fenalamide Exhibits Nanomolar Potency in Smooth Muscle Relaxation: Direct Quantitative Data

Fenalamide demonstrates in vitro inhibition of electrically induced smooth muscle contractions with an IC₅₀ of 91.8 nM in mouse vas deferens preparations [1]. This value represents a direct, quantifiable measure of its spasmolytic activity. No direct head-to-head comparator data are available in the primary literature; however, this potency places Fenalamide among the more active synthetic antispasmodics when compared cross-study to compounds such as papaverine (IC₅₀ ~3–10 µM in similar isolated tissue models). The assay was sourced from ChEMBL and represents the only publicly available quantitative potency datum for Fenalamide in smooth muscle assays.

Smooth Muscle Pharmacology Antispasmodic IC50

Fenalamide as a Lipoxygenase Inhibitor: Class-Level Inference from Mechanistic Annotation

Fenalamide is annotated in authoritative biomedical ontologies as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The MeSH concept record further notes that it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. No direct IC₅₀ or Kᵢ values for Fenalamide against purified 5-LOX, 12-LOX, or 15-LOX enzymes are publicly available from primary research articles. Consequently, quantitative differentiation against established lipoxygenase inhibitors (e.g., zileuton, IC₅₀ = 0.5–1 µM for 5-LOX) cannot be reliably established.

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

Fenalamide Physicochemical Differentiation: Lipophilicity and Solubility Profile

Fenalamide is practically insoluble in water and alkaline solutions but freely soluble in a range of organic solvents including acetone, methanol, ethanol, ethyl acetate, benzene, chloroform, and ether [1]. Its boiling point is 182–188°C at 3 mmHg [1]. In contrast, the widely used antispasmodic drotaverine hydrochloride is freely soluble in water (~25 mg/mL) and exhibits markedly different formulation requirements [2]. This divergence directly impacts experimental design: Fenalamide requires organic co-solvent systems (e.g., DMSO or ethanol) for in vitro assays, whereas water-soluble comparators can be directly dissolved in aqueous buffers.

Physicochemical Properties Formulation Solubility

Absence of Clinical or Regulatory Data Limits Translational Comparability

A search of authoritative regulatory and clinical trial repositories reveals that Fenalamide has no active or completed clinical trials (Phase I–IV) and no FDA or EMA marketing authorizations [1][2]. In contrast, comparator antispasmodics such as drotaverine and mebeverine possess extensive clinical trial histories and established regulatory approvals in multiple jurisdictions. This evidentiary gap means that Fenalamide cannot be selected for translational or clinical research applications on the basis of human safety or efficacy data.

Regulatory Status Clinical Trials Translational Research

Fenalamide (4551-59-1): Evidence-Backed Research Application Scenarios


Ex Vivo Smooth Muscle Pharmacology: Quantitative Spasmolytic Potency Assessment

Fenalamide is suitable for use in isolated organ bath studies (e.g., mouse vas deferens, guinea pig ileum) to quantify spasmolytic activity. Its reported IC₅₀ of 91.8 nM in mouse vas deferens [1] provides a benchmark for comparative pharmacology against known antispasmodics. Researchers should account for its water insolubility by preparing stock solutions in DMSO or ethanol with appropriate vehicle controls [2].

Lipoxygenase Pathway Mechanistic Studies (Qualitative Tool Compound)

Fenalamide may be employed as a lipoxygenase inhibitor in cellular or biochemical assays investigating arachidonic acid metabolism [1]. However, given the absence of published IC₅₀ values, it should not be used for quantitative structure-activity relationship (QSAR) studies or as a primary reference inhibitor. Its utility is limited to qualitative or exploratory investigations where lipoxygenase inhibition is a hypothesized mechanism.

Comparative Physicochemical Profiling and Formulation Feasibility Studies

The extreme lipophilicity and aqueous insolubility of Fenalamide [1] make it a valuable comparator in formulation science studies examining the impact of solubility on bioavailability or in vitro assay performance. It can serve as a model compound for developing lipid-based or co-solvent delivery systems, in contrast to water-soluble antispasmodics.

NOT Recommended: Translational or Clinical Research

Fenalamide lacks any clinical trial data or regulatory approvals [1]. It is categorically unsuitable for human or veterinary clinical studies, translational research involving human-derived samples intended for therapeutic development, or any application requiring established human safety or efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.